molecular formula C12H12N2O B2725399 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile CAS No. 454473-69-9

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile

Cat. No. B2725399
CAS RN: 454473-69-9
M. Wt: 200.241
InChI Key: VFGGWQZAEJLDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 454473-69-9 . It has a molecular weight of 200.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C12H12N2O . The IUPAC name for this compound is 4-(3,3-dimethyl-2-oxo-1-azetidinyl)benzonitrile .


Physical And Chemical Properties Analysis

This compound has a melting point range of 121 - 123 degrees Celsius . It is solid in its physical form .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-12(2)8-14(11(12)15)10-5-3-9(7-13)4-6-10/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGGWQZAEJLDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile

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